molecular formula C20H21N3O3S B4631620 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B4631620
M. Wt: 383.5 g/mol
InChI Key: VXFNAQMIOJYRQA-UHFFFAOYSA-N
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Description

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and bases such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
  • N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea

Uniqueness

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both butoxy and phenoxy groups This unique structure may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives

Properties

IUPAC Name

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-3-12-25-17-11-7-8-15(13-17)19-22-23-20(27-19)21-18(24)14-26-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFNAQMIOJYRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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